N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
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Overview
Description
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with pteridine derivatives under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl groups and piperazine ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the pteridine moiety.
4-fluorophenylpiperazine: Similar structure but with different functional groups.
Pteridine derivatives: Compounds with the pteridine core but different substituents.
Uniqueness
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is unique due to the combination of fluorophenyl groups and the piperazine ring attached to the pteridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N7/c23-15-1-5-17(6-2-15)27-21-19-20(26-10-9-25-19)28-22(29-21)31-13-11-30(12-14-31)18-7-3-16(24)4-8-18/h1-10H,11-14H2,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXMBIOAWMOOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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